Sphingomyelins

Catalog No.
S1538756
CAS No.
85187-10-6
M.F
C24H50N2O6P+
M. Wt
493.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sphingomyelins

CAS Number

85187-10-6

Product Name

Sphingomyelins

IUPAC Name

2-[[(E,2S,3R)-2-formamido-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Molecular Formula

C24H50N2O6P+

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C24H49N2O6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(28)23(25-22-27)21-32-33(29,30)31-20-19-26(2,3)4/h17-18,22-24,28H,5-16,19-21H2,1-4H3,(H-,25,27,29,30)/p+1/b18-17+/t23-,24+/m0/s1

InChI Key

LRYZPFWEZHSTHD-HEFFAWAOSA-O

SMILES

Array

Synonyms

SPM; Ceramide-1-phosphorylcholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

A class of sphingolipids found largely in the brain and other nervous tissue. They contain phosphocholine or phosphoethanolamine as their polar head group so therefore are the only sphingolipids classified as PHOSPHOLIPIDS.

Sphingomyelins (CAS 85187-10-6) are a premier class of structural phospholipids characterized by a sphingosine backbone, an amide-linked fatty acid, and a phosphocholine headgroup. Unlike synthetic single-chain variants, this natural extract provides a physiologically relevant distribution of acyl chains (predominantly C16:0 to C24:0), making it the benchmark material for biomimetic membrane construction and advanced liposomal formulations. In procurement, Sphingomyelins are prioritized over standard glycerophospholipids for their exceptional intermolecular hydrogen-bonding capacity, which directly translates to superior mechanical rigidity, chemical stability, and precise phase-separation behavior in complex lipid mixtures [1].

Attempting to substitute Sphingomyelins with more common and cost-effective Phosphatidylcholines (PCs) critically compromises formulation integrity. While both share a phosphocholine headgroup, PCs possess ester linkages and lack the critical hydroxyl and amide groups present in the sphingosine backbone. This structural deficit means PCs cannot act as hydrogen-bond donors, resulting in significantly looser lipid packing. In practical applications, substituting SM with PC leads to accelerated hydrolytic degradation, premature leakage of encapsulated active pharmaceutical ingredients (APIs) from liposomes, and a complete failure to form the stable, cholesterol-rich liquid-ordered (Lo) phases required for advanced lipid raft modeling [1].

Liposomal Barrier Integrity and Permeability Reduction

The hydrogen-bonding network formed by the sphingosine backbone allows Sphingomyelins to pack densely in lipid bilayers, creating a formidable barrier to aqueous and solute crossover. Quantitative stopped-flow fluorimetry studies demonstrate that incorporating 30 mol% Sphingomyelin into standard palmitoyl-oleoyl-phosphatidylcholine (POPC) liposomes reduces water permeability by 72% relative to pure POPC baselines. This tightly packed liquid-ordered state prevents the osmotic swelling and transient leakage commonly observed in pure PC systems [1].

Evidence DimensionMembrane Water Permeability
Target Compound Data72% reduction in permeability (at 30 mol% incorporation)
Comparator Or BaselinePure POPC (Phosphatidylcholine) liposomes
Quantified Difference72% lower permeability in SM-enriched membranes
ConditionsStopped-flow fluorimetry of liposomal vesicles

Procuring SM is essential for formulating extended-release liposomal drug carriers where preventing premature API leakage is a critical performance metric.

Hydrolytic and Enzymatic Stability in Harsh Environments

The chemical resilience of Sphingomyelin is fundamentally superior to glycerophospholipids due to its amide bond, which replaces the ester linkages found in Phosphatidylcholines. This structural difference renders Sphingomyelin completely resistant to ester-cleaving enzymes such as Phospholipase A2 (PLA2) and significantly more stable against alkaline and acid hydrolysis. Comparative thermodynamic and chromatographic analyses confirm that while PC degrades under sustained hydrolytic stress, SM maintains structural integrity, with degradation products remaining below the 0.5% detection limit even under elevated thermal conditions[1].

Evidence DimensionResistance to ester-cleaving hydrolysis and PLA2
Target Compound DataHighly stable (amide linkage resists cleavage, <0.5% degradation)
Comparator Or BaselinePhosphatidylcholine (ester linkages susceptible to rapid hydrolysis)
Quantified DifferenceNear-total resistance to PLA2 and ester-hydrolysis vs. rapid degradation
ConditionsEnzymatic exposure and thermal stress assays

SM is the mandatory choice for oral, GI-targeted, or topical lipid formulations that must survive aggressive enzymatic and pH environments without degrading.

Stabilization of Cholesterol-Rich Liquid-Ordered (Lo) Phases

Sphingomyelin exhibits an exceptionally high affinity for cholesterol, a requirement for forming the liquid-ordered (Lo) microdomains known as lipid rafts. Solid-state 2H NMR and ternary phase diagram mapping reveal that SM/cholesterol mixtures maintain stable Lo phases at cholesterol concentrations up to 50 mol%, with significantly steeper tie-lines than unsaturated PC/cholesterol mixtures. This indicates a much higher cholesterol-carrying capacity and stronger lipid-lipid domain segregation in SM-containing membranes compared to DOPC or POPC baselines [1].

Evidence DimensionLiquid-ordered (Lo) phase cholesterol capacity
Target Compound DataMaintains stable Lo phase up to ~50 mol% cholesterol
Comparator Or BaselineDioleoylphosphatidylcholine (DOPC)
Quantified DifferenceSteeper tie-lines indicating significantly higher cholesterol enrichment in SM domains
ConditionsTernary membrane systems analyzed via 2H solid-state NMR

Buyers developing biomimetic lipid raft assays or highly stable, cholesterol-dense liposomes must procure SM to achieve the necessary phase separation that PCs cannot support.

Extended-Circulation Liposomal Drug Delivery Systems

Because Sphingomyelin reduces membrane permeability by over 70% compared to standard PCs, it is the preferred lipid for encapsulating water-soluble, low-molecular-weight APIs. It prevents premature drug leakage during systemic circulation, making it ideal for targeted oncology or sustained-release formulations [1].

GI-Tolerant and Topical Lipid Formulations

Leveraging its amide-bond-driven resistance to esterases and Phospholipase A2, Sphingomyelin is utilized in oral and topical formulations where standard glycerophospholipids would rapidly degrade. This ensures the structural integrity of the lipid carrier in harsh physiological environments[2].

Biomimetic Lipid Raft and Membrane Protein Assays

Due to its superior capacity to form stable liquid-ordered phases with high cholesterol concentrations, Sphingomyelin is an indispensable reagent for constructing artificial lipid rafts. These models are critical for studying membrane protein sorting, viral entry mechanisms, and cell signaling pathways [3].

Physical Description

Beige solid; [Sigma-Aldrich MSDS]

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

493.34064932 Da

Monoisotopic Mass

493.34064932 Da

Heavy Atom Count

33

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

UNII

05UG6280NI

Dates

Last modified: 08-15-2023
1. R. N. Kolesnick, A. Haimovitz-Friedman, Z. Fuks, Biochem Cell Biol., Vol. 72(11-12) pp. 471-474, 19942. M. Schmuth, et al., J Invest Dermatol., Vol. 115(3) pp. 459-466, 20003. C. St Clair et al., Am J Perinatol., Vol. 25(8) pp. 473-480, 2008, 4. J. Kilkus et al., J Neurochem. Vol. 106(4) pp. 1745-1757, 20085. N. Duan RD., J Lipid Res., Vol. 47(1) pp. 154-171, 2006

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